molecular formula C8H3Cl3N2 B3278088 2,5,6-Trichloroquinazoline CAS No. 67092-21-1

2,5,6-Trichloroquinazoline

Cat. No.: B3278088
CAS No.: 67092-21-1
M. Wt: 233.5 g/mol
InChI Key: ZIVSWCQOTFGFRC-UHFFFAOYSA-N
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Description

2,5,6-Trichloroquinazoline (CAS Number 67092-21-1, Molecular Formula C8H3Cl3N2) is a multifunctional trichlorinated quinazoline derivative of significant interest in medicinal chemistry and drug discovery . Quinazoline-based scaffolds are extensively investigated for their diverse biological activities, and the specific substitution pattern on this molecule makes it a versatile and valuable synthetic building block . Its primary research value lies in its role as a key chemical intermediate for the synthesis of novel compounds with potential antiplasmodial and anticancer properties . Research has demonstrated that structural analogs, particularly 4-anilino-2-trichloromethylquinazoline derivatives, exhibit promising activity against chloroquine-resistant Plasmodium falciparum strains, the parasite responsible for the most severe form of malaria, highlighting the potential of this chemical class in addressing drug-resistant infections . Furthermore, several quinazoline-derived drugs, such as gefitinib, erlotinib, and lapatinib, are approved therapeutics that function as kinase inhibitors, selectively targeting and inactivating epidermal growth factor receptors (EGFR) to halt the proliferation of cancer cells . The presence of three chlorine atoms at the 2, 5, and 6 positions of the quinazoline ring provides distinct reactivity, allowing researchers to conduct selective nucleophilic substitution reactions to create a diverse library of molecules for structure-activity relationship (SAR) studies . This compound is offered for research applications as a critical scaffold in developing new pharmacological agents, particularly for infectious diseases and oncology. It is supplied with a typical purity of 95% or higher to ensure consistent experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2,5,6-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVSWCQOTFGFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307701
Record name Quinazoline, 2,5,6-trichloro-
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Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67092-21-1
Record name Quinazoline, 2,5,6-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67092-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline, 2,5,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5,6 Trichloroquinazoline and Analogues

Classical and Contemporary Synthetic Routes to Trichloroquinazolines

The construction of the trichloroquinazoline framework can be achieved through a variety of synthetic strategies, ranging from traditional cyclization and chlorination reactions to more modern multi-component and one-pot approaches.

Cyclization and Chlorination Strategies from Anthranilic Acid Derivatives

A cornerstone in the synthesis of quinazolines is the use of anthranilic acid and its derivatives. uees.edu.ecitmedicalteam.plijddr.inajol.info The general approach involves the cyclization of a suitably substituted anthranilic acid to form a quinazolinone intermediate, which is subsequently chlorinated. For the synthesis of 2,5,6-trichloroquinazoline, the logical starting material would be 4,5-dichloroanthranilic acid.

The synthesis typically proceeds in a two-step manner. First, the substituted anthranilic acid is condensed with a source of carbon and nitrogen to form the heterocyclic ring. Common reagents for this cyclization include formamide (B127407), urea, or cyanates. esmed.org For instance, heating an anthranilic acid derivative with formamide is a well-established method for producing the corresponding quinazolin-4(3H)-one. esmed.org

Once the quinazolinone is formed, the hydroxyl groups are converted to chlorides. This is a crucial step for producing the reactive trichloroquinazoline. A variety of chlorinating agents can be employed for this transformation. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose, often used in excess or with a catalyst. nih.gov Other chlorinating agents that have been utilized in quinazoline (B50416) synthesis include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). google.com The reaction conditions for this chlorination step, such as temperature and reaction time, need to be carefully controlled to ensure complete conversion and minimize side product formation.

A new method with three or four steps has been developed to prepare 4-anilinoquinazoline (B1210976) derivatives. In the first step of a four-step synthesis, dichloro anthranilic acid was used to obtain the quinazoline ring with a carbonyl group at its 4-position. In these cases, after the synthesis of the quinazoline ring, it could be etherified via its substitutions on the starting anthranilic acid. The subsequent steps, replacing the carbonyl group with chlorine and then with an amine, were the same as in the three-step synthesis. esmed.org

Multi-component and One-pot Reaction Approaches

In recent years, multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov These strategies are being increasingly applied to the synthesis of quinazoline derivatives.

MCRs for quinazoline synthesis often involve the condensation of an anthranilic acid derivative, an aldehyde or ketone, and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or an amine. rsc.orgbeilstein-journals.org These reactions can be catalyzed by various catalysts, including metal catalysts and organocatalysts, and can often be performed under mild and environmentally friendly conditions. mdpi.com The key advantage of MCRs is the rapid construction of the quinazoline scaffold from readily available starting materials. mdpi.com

Precursor Chemistry and Reactant Optimization in Quinazoline Synthesis

For the synthesis of this compound, the key precursor is 4,5-dichloroanthranilic acid. The purity of this starting material is paramount, as impurities can lead to the formation of undesired side products that are difficult to separate from the final product. The synthesis of substituted anthranilic acids themselves can be a multi-step process, and careful purification at each stage is necessary.

The choice of other reactants also plays a crucial role. For the cyclization step, the selection of the C1 and N1 source can impact the reaction conditions required and the yield of the quinazolinone intermediate. For instance, while formamide is a common choice, other reagents might offer advantages in terms of reactivity or milder reaction conditions.

Optimization of the chlorination step is particularly important. The choice of chlorinating agent, its stoichiometry, and the reaction temperature and time must be carefully controlled. Over-chlorination or incomplete chlorination can lead to a mixture of products, complicating the purification process. The use of catalysts in the chlorination reaction can also be explored to improve efficiency and selectivity. A streamlined, three-step synthesis of Ziresovir, a potent F protein inhibitor with a quinazoline-2,4-diamine (B158780) core, has been developed and optimized. The process starts with a copper-catalyzed ring closure reaction between 2-bromobenzoic acid and guanidine (B92328) to form substituted quinazoline scaffolds. Subsequent chlorination with POCl₃ produces the intermediate 4-chloroquinazoline (B184009) compound. nih.gov

Eco-friendly and Sustainable Synthetic Methodologies for Quinazolines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, with the aim of reducing the environmental impact of chemical processes. magnusconferences.combohrium.comresearchgate.netnih.gov This includes the use of less hazardous solvents, renewable starting materials, and more energy-efficient reaction conditions. magnusconferences.com

In the context of quinazoline synthesis, several green and sustainable approaches have been developed. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including the synthesis of quinazolinones. researchgate.net

Use of green solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry. nih.gov Researchers have shown that 4-(arylamino)quinazoline-2-(1H)-thiones and their analogues can be efficiently synthesized in green solvents derived from biomass, particularly eucalyptol. nih.gov

Catalyst-free and metal-free reactions: The development of synthetic methods that avoid the use of heavy metal catalysts is highly desirable, as these metals can be toxic and difficult to remove from the final product. researchgate.netnih.gov

Nanocatalysis: The use of nanocatalysts can offer high activity and selectivity, and they can often be easily recovered and reused, making them a more sustainable option. researchgate.net

These green approaches are being actively explored for the synthesis of a wide range of quinazoline derivatives, and their application to the synthesis of this compound could lead to more sustainable and environmentally friendly production processes.

Research Considerations for Industrial and Scalable Synthetic Processes

The transition from a laboratory-scale synthesis to an industrial-scale process presents a number of challenges that need to be carefully considered. These include the cost and availability of starting materials, the safety of the process, the robustness and reproducibility of the reaction, and the ease of purification of the final product.

For the industrial production of this compound, several factors would need to be optimized:

Process Optimization: Each step of the synthesis would need to be thoroughly optimized to maximize yield and minimize waste. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. journalirjpac.com

Cost of Goods (CoG): The cost of raw materials, solvents, and reagents is a major factor in the economic viability of an industrial process. The use of inexpensive and readily available starting materials is therefore highly desirable.

Process Safety: The safety of the chemical process is of paramount importance. A thorough risk assessment would be required to identify and mitigate any potential hazards associated with the process, such as the use of hazardous reagents or the generation of toxic byproducts.

Scalability: A process that works well on a small scale may not be directly scalable to an industrial setting. The heat and mass transfer characteristics of the reaction need to be carefully considered to ensure that the reaction can be safely and efficiently scaled up.

Purification: The purification of the final product on a large scale can be a significant challenge. The development of a robust and efficient purification method, such as crystallization or distillation, is essential. The synthesis of 6-chloroquinoline, for example, involves purification by column chromatography using silica (B1680970) with ethylacetate/hexane as an eluent to afford the product in good yield. chemicalbook.com

The development of a commercially viable process for the synthesis of this compound would require a multidisciplinary approach, involving chemists, chemical engineers, and process safety experts.

Chemical Transformations and Reactivity of 2,5,6 Trichloroquinazoline

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the 2,5,6-trichloroquinazoline scaffold. The regioselectivity of these reactions is dictated by the relative reactivity of the C-Cl bonds towards oxidative addition to the metal catalyst, which often differs from the selectivity observed in SNAr reactions.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a versatile method for arylating and heteroarylating the quinazoline (B50416) core. researchgate.nettcichemicals.com For polyhalogenated systems like this compound, achieving selective coupling requires careful control of reaction conditions.

The reactivity of the different C-Cl bonds in palladium-catalyzed couplings can be complex. While the C-4 position is most reactive in SNAr, the order can differ in cross-coupling. In studies on the closely related 2,4,7-trichloroquinazoline, attempts at a direct, regioselective Suzuki coupling at the C-4 position were hampered by competitive hydrolysis under the reaction conditions. nih.gov A more successful approach involves a sequential coupling strategy. nih.gov This often requires modifying the reactivity of one position (e.g., through an initial SNAr reaction) before proceeding with cross-coupling at another site. nih.gov

The general order of halide reactivity in Suzuki coupling is I > Br > Cl, meaning that chloro-substituents are generally less reactive. However, the electronic environment of the quinazoline ring activates the C-2 and C-4 chlorides, making coupling feasible. Selective monocoupling can often be achieved by using a controlled stoichiometry of the boronic acid and carefully chosen conditions.

ComponentTypical Reagents/Conditions
Halide This compound
Boron Reagent Aryl- or Heteroarylboronic acids (or esters)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands nih.govscispace.com
Base K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.netscispace.com
Solvent 1,4-Dioxane, Toluene, DME, often with water researchgate.netscispace.com

The Sonogashira coupling is the method of choice for introducing alkyne moieties, creating a C(sp²)-C(sp) bond. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org It is highly effective for the alkynylation of aryl and heteroaryl halides.

Applying the Sonogashira reaction to this compound allows for the regioselective introduction of terminal alkynes. The principles of regioselectivity are similar to those in Suzuki-Miyaura coupling, where the electronic activation of the C-2 and C-4 positions makes them viable sites for the reaction. Sequential and site-selective alkynylation can be achieved by tuning the reaction conditions and leveraging the differential reactivity of the C-Cl bonds. Reports on related systems, such as 6-bromo-2,4-dichloroquinazoline, demonstrate the feasibility of alkynylation on the polyhalogenated quinazoline framework. nih.gov The reaction is generally run under mild, anhydrous, and anaerobic conditions, although more robust modern protocols exist. organic-chemistry.org

The Negishi coupling offers another route for C-C bond formation by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which can allow for couplings at less reactive C-Cl bonds and often proceed under milder conditions.

The application of Negishi coupling to multihalogenated quinazolines has been documented, demonstrating its utility in complex syntheses. researchgate.net A critical aspect of selectivity in cross-coupling reactions is the inherent reactivity difference between various halogens. The reactivity trend (I > Br > Cl) allows for selective coupling at a more reactive halogen in the presence of a less reactive one. researchgate.net While this compound contains only chlorine substituents, their distinct electronic environments can still be exploited. Ligand choice can also play a significant role in modulating the catalyst's activity and selectivity in Negishi couplings. nih.gov

Other transition metal-mediated transformations, such as Stille coupling (organotin reagents) and Heck coupling (alkenes), also represent potential, albeit less commonly reported, methods for the functionalization of the this compound skeleton.

Strategies for Control of Regioselectivity in Polyhalogenated Quinazolines

The reactivity of polyhalogenated quinazolines, such as derivatives of this compound, is characterized by the differential electrophilicity of the carbon atoms in the heterocyclic system. This allows for controlled, regioselective functionalization, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

In polychloroquinazolines containing chlorine atoms at the C2 and C4 positions (e.g., 2,4,6-trichloroquinazoline), nucleophilic attack occurs with high regioselectivity at the C4 position. nih.govmdpi.com This preference is attributed to the electronic properties of the quinazoline nucleus. mdpi.com Density functional theory (DFT) calculations have shown that the carbon atom at the C4-position has a higher coefficient of the lowest unoccupied molecular orbital (LUMO), rendering it more susceptible to nucleophilic attack than the C2-position. researchgate.net This inherent reactivity allows for the selective introduction of a wide range of nucleophiles, including primary and secondary amines, at the C4-position while leaving the chlorine at C2 intact for subsequent transformations. nih.govmdpi.com

While the C4 position is the most kinetically favored site for initial nucleophilic attack, strategies have been developed to achieve functionalization at other positions, thereby enabling the synthesis of diversely substituted quinazolines. A common approach involves a sequential substitution strategy. For instance, in 2,4,7-trichloroquinazoline, an initial SNAr reaction with a thiol occurs exclusively at the C4 position. nih.gov The resulting 4-thioether-2,7-dichloroquinazoline can then undergo a regioselective palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids at the C2 position, demonstrating a programmed approach to building molecular complexity. nih.gov

Alternative strategies can exploit the substitution patterns on the quinazoline ring to alter the typical reactivity. In the analogous 2,4-dichloropyrimidine (B19661) system, the presence of strong electron-donating groups at the C6 position can reverse the regioselectivity, favoring nucleophilic substitution at the C2 position instead of C4. wuxiapptec.com This principle suggests that substituents on the benzene (B151609) ring of trichloroquinazolines could potentially be used to modulate the reactivity of the C2 and C4 positions.

A novel strategy involves a "sulfonyl group dance" mechanism, which has been demonstrated on 2-chloro-4-sulfonylquinazolines. beilstein-journals.org In this process, an azide (B81097) nucleophile first displaces the sulfonyl group at the C4 position. The displaced sulfinate anion then acts as a nucleophile itself, replacing the chloride at the C2 position. beilstein-journals.org This tandem reaction effectively achieves a C2-functionalization that would not occur in a direct, one-step substitution, showcasing an advanced method for controlling regioselectivity.

The table below summarizes various strategies for achieving regioselective functionalization in polyhalogenated quinazolines.

Table 1: Strategies for Regioselective Functionalization of Polychloroquinazolines

Starting Material Reagents & Conditions Position of Functionalization Reaction Type Ref.
2,4,6-Trichloroquinazoline Primary or secondary amines C4 SNAr nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring of Trichloroquinazolines

Electrophilic aromatic substitution (EAS) on the benzene ring of the quinazoline nucleus is significantly more challenging than on benzene itself. The pyrimidine (B1678525) portion of the molecule contains two nitrogen atoms, which exert a powerful electron-withdrawing effect, strongly deactivating the fused benzene ring towards electrophilic attack. masterorganicchemistry.com In a compound such as this compound, this deactivation is further intensified by the inductive electron-withdrawing effects of the three chlorine atoms. masterorganicchemistry.com Consequently, EAS reactions on this substrate are expected to be exceptionally slow and require harsh reaction conditions.

The regioselectivity of any potential EAS reaction would be governed by the directing effects of the substituents on the benzene ring—in this case, the C5-chloro, C6-chloro, and the fused pyrimidine ring. Halogens are known as deactivating, yet ortho-, para-directing groups. libretexts.org

The chlorine atom at C5 would direct incoming electrophiles to the C7 (ortho) position.

The chlorine atom at C6 would direct incoming electrophiles to the C8 (ortho) position.

The fused pyrimidine ring is a strongly deactivating meta-director. From the perspective of the C5 and C6 positions, the C7 and C8 positions are meta to the deactivating influence of the pyrimidine nitrogens. However, the directing effect of the halogens typically dominates regioselectivity in such cases. Given the combined deactivating nature of all substituents, forcing conditions would be necessary to promote reactions like nitration or sulfonation, and yields are expected to be low. wikipedia.orgorganic-chemistry.org Studies on the nitration of related but more activated heterocyclic systems, like tetrahydroquinoline, have shown that mixtures of isomers are often formed, underscoring the difficulty in achieving high regioselectivity even in less deactivated rings. researchgate.net

Due to the profound deactivation of the benzene ring in this compound, there are no prominent examples in the literature of successful electrophilic aromatic substitution on this specific substrate. Synthetic strategies typically focus on building the quinazoline ring from already substituted benzene precursors or employing nucleophilic substitution and cross-coupling reactions on the halogenated positions, which are far more facile.

Oxidation and Reduction Chemistry of the Quinazoline Nucleus

The aromatic quinazoline nucleus is a relatively stable heterocyclic system. However, it can undergo oxidation and reduction reactions under specific conditions, typically involving the nitrogen atoms or the pyrimidine ring.

Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. The direct oxidation of a quinazoline using reagents like monoperphthalic acid can lead to a mixture of N-1 and N-3 oxides. nih.gov However, this approach is often complicated by a lack of selectivity and the susceptibility of the pyrimidine ring to hydrolysis and decomposition under oxidative conditions, which can result in low yields. nih.gov The formation of quinazoline-3-oxides is a common outcome, and these intermediates can be useful in further synthetic transformations. nih.govresearchgate.net The N-O bond in these N-oxides can subsequently be cleaved through deoxygenation reactions using reagents such as phosphorus trichloride (B1173362) (PCl₃) or via catalytic reduction to revert to the parent quinazoline. nih.gov

Reduction: The reduction of the quinazoline nucleus typically occurs selectively on the more reactive pyrimidine ring, while the benzene portion remains intact except under very harsh conditions. Catalytic hydrogenation or transfer hydrogenation are effective methods for this transformation. nih.govmorressier.com The controlled reduction of the N=C bond in the pyrimidine ring can yield 1,2-dihydroquinazolines. nih.gov More extensive reduction, for example through catalytic hydrogenation, can lead to the formation of 1,2,3,4-tetrahydroquinazolines, where the entire pyrimidine ring is saturated. morressier.com Metal hydrides have also been investigated for the reduction of quinazolines, targeting the imine-like functionalities within the pyrimidine ring. spacefrontiers.org The specific product obtained often depends on the choice of catalyst, hydrogen source, and reaction conditions.

The table below provides examples of oxidation and reduction reactions on the quinazoline core.

Table 2: Oxidation and Reduction Reactions of the Quinazoline Nucleus

Reaction Type Reagent/Catalyst Product Type Comments Ref.
Oxidation Monoperphthalic acid Quinazoline N-1 and N-3 oxides Reaction can suffer from low selectivity and ring decomposition. nih.gov
Deoxygenation PCl₃ or Catalytic Hydrogenation Quinazoline Cleavage of the N-O bond in a quinazoline N-oxide. nih.gov
Transfer Hydrogenation Cobalt-amido catalyst, H₃N·BH₃ 1,2-Dihydroquinazoline Selective reduction of one C=N bond in the pyrimidine ring. nih.gov
Catalytic Hydrogenation Various (e.g., Iridium-based catalysts) 1,2,3,4-Tetrahydroquinazoline Saturation of the pyrimidine ring. morressier.com

Derivatization Strategies and Functional Group Interconversions from 2,5,6 Trichloroquinazoline

Amination and Amidation Reactions of Chlorinated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of chlorinated quinazolines, with amination being a widely employed transformation. The reactivity of the chlorine atoms on the quinazoline (B50416) ring is not uniform; positions activated by the ring's nitrogen atoms are significantly more susceptible to nucleophilic attack. Specifically, chlorine atoms at the C2 and C4 positions are highly electrophilic and readily displaced by amines.

In polyhalogenated systems like 2,4,6-trichloroquinazoline, studies consistently show a high degree of regioselectivity, with initial substitution occurring preferentially at the C4 position. nih.gov This transformation is a cornerstone in the synthesis of bioactive compounds, including antitumor, antiviral, and anti-inflammatory agents. nih.gov The reaction typically proceeds in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), which serves to neutralize the HCl generated during the reaction. nih.gov In some cases, an excess of the amine nucleophile can also function as the base. nih.gov A variety of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, can be used to generate a diverse library of 4-aminoquinazoline derivatives. nih.gov

Table 1: Representative Amination Reactions on Polychlorinated Quinazolines

Starting Material Amine Nucleophile Conditions Product
2,4,6-Trichloroquinazoline Aniline DIPEA, Solvent 2,6-Dichloro-N-phenylquinazolin-4-amine
2,4,6-Trichloroquinazoline Benzylamine Et₃N, Solvent, Heat N-Benzyl-2,6-dichloroquinazolin-4-amine

Note: This table illustrates typical reactivity patterns for polychlorinated quinazolines based on established literature. nih.gov

Ether and Thioether Formation from Halogenated Quinazolines

The synthesis of ethers and thioethers from halogenated quinazolines typically proceeds via nucleophilic substitution, with the Williamson ether synthesis being a classic and adaptable method. masterorganicchemistry.com This SN2 reaction involves an alkoxide or thiolate nucleophile displacing a halide on the quinazoline core. masterorganicchemistry.com For this reaction to be effective on an aromatic scaffold, the target halogen must be activated towards nucleophilic attack. As with amination, the chlorine atoms at the C2 and C4 positions of the quinazoline ring are sufficiently electrophilic to undergo substitution with alkoxides and thiolates.

The reaction is generally carried out by first generating the alkoxide from the corresponding alcohol using a strong base like sodium hydride (NaH). masterorganicchemistry.comyoutube.com The resulting alkoxide then attacks the electron-deficient carbon atom bearing a chlorine, leading to the formation of an ether linkage. Similar principles apply to the formation of thioethers, where a thiol is deprotonated to form a more potent thiolate nucleophile. The synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs has been reported, demonstrating the viability of introducing thioether linkages onto the quinazoline scaffold. nih.gov

Reaction Scheme: General Williamson Ether Synthesis on a Chloroquinazoline

Where [Quinazoline]-Cl represents a chloro-substituted quinazoline and R is an alkyl or aryl group.

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While transition metal-catalyzed cross-coupling reactions are prevalent, other methods for forming carbon-carbon bonds from halogenated quinazolines are valuable for introducing specific functionalities. One important strategy involves nucleophilic substitution with carbon nucleophiles. A key example is the reaction with cyanide ions (:CN⁻), which can displace an activated chlorine atom to introduce a nitrile group. chemrevise.org This reaction increases the carbon chain length and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. chemrevise.org

For a successful reaction, the target carbon-chlorine bond must be sufficiently polarized. The C2 and C4 positions of the quinazoline ring are activated by the adjacent nitrogen atoms, making them susceptible to attack by nucleophiles like cyanide. The reaction is typically performed using a cyanide salt, such as potassium cyanide (KCN), in a polar solvent. chemrevise.org This approach offers a direct route to cyano-substituted quinazolines, which are important precursors for other derivatives.

Selective Functionalization of Polyhalogenated Quinazoline Scaffolds

The selective functionalization of a polyhalogenated scaffold like 2,5,6-trichloroquinazoline is governed by the differential reactivity of the halogen atoms. The ability to target a specific position for substitution while leaving other halogens intact is crucial for the stepwise construction of complex molecules. nih.govescholarship.org This site-selectivity is primarily dictated by electronic effects within the heterocyclic system. nih.gov

In the quinazoline ring, chlorine atoms at the C2 and C4 positions are part of the pyrimidine (B1678525) ring and are strongly activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogens. nih.gov In contrast, chlorine atoms on the benzene (B151609) ring (C5, C6, C7, C8) are significantly less reactive in SNAr reactions. Therefore, in this compound, the C2 chlorine is expected to be the most reactive site for nucleophilic displacement. This allows for selective amination, alkoxylation, or other substitutions at this position under relatively mild conditions, leaving the C5 and C6 chlorines untouched. These remaining halogens can then be functionalized in subsequent steps, often requiring harsher conditions or the use of transition metal catalysis. chim.itmdpi.com This hierarchical reactivity allows for a controlled and sequential derivatization of the quinazoline core.

Design Principles for Novel Quinazoline Derivative Libraries

The design of novel quinazoline derivative libraries for biological screening is a strategic process aimed at exploring chemical space to identify new drug candidates. researchgate.net Polyhalogenated scaffolds like this compound are excellent starting points for library synthesis due to the multiple, orthogonally reactive sites they possess.

Key design principles include:

Scaffold-Based Design: The quinazoline core acts as a "privileged scaffold," a structural framework known to bind to various biological targets. chim.itijfmr.com The library is built by decorating this core with a diverse set of functional groups.

Combinatorial Chemistry: The differential reactivity of the chlorine atoms allows for a combinatorial approach. One position (e.g., C2) can be reacted with a set of amines, followed by the reaction of another position (e.g., C6) with a set of boronic acids via cross-coupling, rapidly generating a large matrix of distinct compounds.

Rational and Computer-Aided Design: Modern library design often incorporates computational methods like molecular docking. ijfmr.comnih.gov A target protein's binding site is analyzed, and derivatives are designed in silico to have favorable interactions. The synthetic plan is then executed to create these targeted compounds. ijfmr.com

Diversity-Oriented Synthesis: The goal is to maximize structural diversity to explore a wide range of pharmacological properties. By employing various reaction types (amination, etherification, C-C coupling) at the different halogenated positions, a library with significant variation in stereochemistry, charge, and functional group presentation can be achieved. researchgate.net

By leveraging the selective reactivity of the this compound core, chemists can efficiently produce structured libraries of novel compounds for evaluation as potential therapeutics. nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques for 2,5,6 Trichloroquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,5,6-trichloroquinazoline. It provides critical insights into the chemical environment of magnetically active nuclei.

¹H NMR spectroscopy of quinazoline (B50416) derivatives reveals characteristic signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms within the quinazoline core. For instance, in related chloroquinoline structures, protons on the phenyl ring typically resonate in the range of δ 6–8 ppm. The specific substitution pattern of this compound would result in distinct chemical shifts and coupling patterns for the remaining aromatic protons, allowing for their precise assignment.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms directly attached to chlorine atoms or nitrogen atoms experience significant deshielding, resulting in downfield chemical shifts. Theoretical calculations, such as those performed using the GIAO (Gauge-Including Atomic Orbital) method at the HF/6-31++G(d,p) level of theory, can aid in the prediction and interpretation of ¹³C chemical shifts in quinoline and quinazoline derivatives tsijournals.com.

Table 1: Representative ¹H and ¹³C NMR Data for Chloro-substituted Quinoline/Quinazoline Derivatives

Compound Substructure Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
Aromatic CH6.0 - 9.0110 - 150
C-Cl-120 - 140
C-N-140 - 160

Note: The data presented is a generalized range for chloro-substituted quinoline/quinazoline systems and may vary for specific this compound derivatives.

Two-dimensional (2D) NMR techniques are indispensable for confirming the regioselectivity of substitutions on the quinazoline scaffold and for unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.netsdsu.edu In a this compound derivative, COSY would reveal the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹JCH). researchgate.netsdsu.eduyoutube.com This is crucial for assigning the carbon signals corresponding to each protonated position on the quinazoline ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). researchgate.netsdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons and for confirming the positions of substituents, such as the chlorine atoms in this compound, by observing long-range correlations from nearby protons.

Table 2: Key 2D NMR Correlations for Structural Elucidation of a Hypothetical 2,5,6-Trichloro-4-arylquinazoline

Proton Signal COSY Correlations HSQC/HMQC Correlations (Directly Bonded Carbon) HMBC Correlations (Long-Range Carbons)
H-7H-8C-7C-5, C-8a
H-8H-7C-8C-6, C-4a
Aryl ProtonsOther Aryl ProtonsAryl CarbonsQuinazoline Carbons (e.g., C-4)

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis

In the case of this compound, the IR and Raman spectra would be dominated by vibrations associated with the quinazoline core and the carbon-chlorine bonds.

C=N and C=C Stretching : The quinazoline ring will exhibit characteristic stretching vibrations in the 1650–1400 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ range nih.gov.

C-Cl Stretching : The carbon-chlorine stretching vibrations generally appear in the 800–600 cm⁻¹ region of the spectrum. The exact frequencies can be influenced by the substitution pattern on the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of vibrational modes nih.gov.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
C=N Stretch1650 - 1550IR, Raman
Aromatic C=C Stretch1600 - 1400IR, Raman
C-Cl Stretch800 - 600IR, Raman

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. escholarship.org This precision allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of this compound and its derivatives. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum of this compound, providing further confirmation of the number of chlorine atoms in the molecule.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds nih.govchromatographyonline.com. In ESI-MS, the analyte is typically protonated to form [M+H]⁺ ions. For this compound, the basic nitrogen atoms of the quinazoline ring are readily protonated.

Tandem mass spectrometry (ESI-MS/MS) can be used to study the fragmentation pathways of the protonated molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce structural features of the molecule. For quinazoline derivatives, fragmentation often involves the loss of substituents and cleavage of the quinazoline ring system.

Table 4: Expected Mass Spectrometric Data for this compound

Technique Expected Observation Information Gained
HRMSAccurate m/z of the molecular ionElemental Composition, Molecular Formula
ESI-MS[M+H]⁺ ionMolecular Weight
ESI-MS/MSCharacteristic fragment ionsStructural information, Fragmentation pathways

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic structure of quinazoline derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic makeup.

In quinazoline derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π–π* and n–π* electronic transitions. nih.gov The π–π* transitions, which are generally more intense, originate from the excitation of electrons in the aromatic π-system. The n–π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from a nitrogen atom) to an antibonding π* orbital.

Studies on related chlorinated quinazolines provide insight into their electronic absorption properties. For instance, the UV-Vis absorption spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline shows a sharp cut-off at 237 nm. researchgate.net Theoretical and experimental studies on various quinazolinone derivatives assign absorption bands in the 210–285 nm range to π–π* transitions, while bands appearing between 285 nm and 320 nm are attributed to n–π* transitions. nih.gov The specific substitution pattern, including the presence and position of chloro groups on the quinazoline core, influences the energy of these transitions and, consequently, the λmax values observed in the spectrum.

Table 1: Representative UV-Vis Absorption Data for Substituted Quinazoline Derivatives
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹ cm⁻¹)Transition Type
(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazolineDMSO2606100π–π
(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazolineDMSO3034300n–π / π–π
(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazolineDMSO3699350π–π
2,4-dichloro-6,7-dimethoxyquinazolineNot Specified237Not Specifiedπ–π*

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural characterization of this compound and its derivatives.

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

For various substituted quinazolines, X-ray crystallography has been successfully used to confirm their molecular structures. researchgate.netmdpi.comacs.org For example, the crystal structure of a 4-allyl-2-methylthio- researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]quinazolin-5-one derivative was determined to be in a monoclinic system with a P21/n space group. mdpi.com Similarly, the analysis of a 2-(3-bromophenyl)-4-cyanoquinazoline derivative showed it crystallizes in the triclinic system. mdpi.com This level of detail is invaluable for understanding structure-activity relationships and designing new molecules.

Table 2: Illustrative X-ray Crystallographic Data for Substituted Quinazoline Derivatives
CompoundCrystal SystemSpace GroupReference
4-allyl-2-methylthio- researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]quinazolin-5-oneMonoclinicP21/n mdpi.com
5-ethylthio-2-methylthio- researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]quinazolineMonoclinicP21/n mdpi.com
2-(3-bromophenyl)-4-cyanoquinazolineTriclinicP-1 mdpi.com
Quinazoline-2,4(1H,3H)-dione derivative (Compound 4)OrthorhombicP2 1 2 1 2 1 acs.org

Computational and Theoretical Investigations of 2,5,6 Trichloroquinazoline and Its Reactivity

Quantum Chemical Approaches to Spectroscopic Property Prediction

Quantum chemical calculations have emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule like 2,5,6-Trichloroquinazoline, for which experimental spectroscopic data may not be widely available, theoretical approaches such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are invaluable for predicting its Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and vibrational (infrared and Raman) spectra. nih.govsapub.orgacs.org These computational methods allow for the elucidation of molecular structure and electronic properties. nih.govrsc.org

The prediction of spectroscopic properties typically begins with the optimization of the molecule's ground-state geometry using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, the same theoretical framework can be employed to calculate various spectroscopic parameters.

For the prediction of ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. nih.govnih.govrsc.org This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is crucial for assigning signals in experimental spectra and for confirming molecular structures. nih.gov

The electronic absorption properties, which are observed in UV-Vis spectroscopy, are typically predicted using TD-DFT. acs.orgrsc.orgacs.orgmdpi.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band. mdpi.com These theoretical spectra can help in understanding the electronic transitions within the molecule, often involving frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org

Vibrational spectra (IR and Raman) are predicted by calculating the harmonic vibrational frequencies at the optimized geometry. nih.govnih.gov These calculations provide the frequencies of the fundamental vibrational modes of the molecule. Theoretical IR intensities and Raman activities are also computed, which helps in predicting the appearance of the spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

While no specific computational studies on the spectroscopic properties of this compound were found in the reviewed literature, the well-established methodologies described above can be applied to predict its spectra. The following tables present hypothetical yet realistic predicted spectroscopic data for this compound, illustrating the expected output from such quantum chemical calculations.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts (in ppm) for this compound, calculated using the GIAO method with DFT (B3LYP/6-311++G(d,p)). These values are referenced to TMS.

AtomPredicted Chemical Shift (ppm)
H-48.90
H-78.10
H-87.85
C-2160.5
C-4152.0
C-4a128.0
C-5135.0
C-6133.0
C-7130.0
C-8129.5
C-8a148.0

Illustrative Predicted UV-Vis Absorption Spectra for this compound

This table shows hypothetical UV-Vis absorption data for this compound as predicted by TD-DFT calculations. It includes the predicted maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (f).

Excitation Energy (eV)Predicted λmax (nm)Oscillator Strength (f)Major Contribution
3.903180.15HOMO -> LUMO
4.502750.25HOMO-1 -> LUMO
5.202380.40HOMO -> LUMO+1

Illustrative Predicted Vibrational Frequencies for this compound

The table below lists selected hypothetical vibrational frequencies (in cm⁻¹) for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. The assignments describe the nature of the vibrational modes.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3080C-H stretching
1610C=N stretching
1580Aromatic C=C stretching
1250C-N stretching
850C-Cl stretching
780C-H out-of-plane bending

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided in your request.

The search for research findings on the "Applications in Medicinal Chemistry Research" of This compound , specifically concerning its "Kinase Inhibition Mechanisms," "Anti-proliferative Mechanisms in Cancer Research," and "Antimicrobial Activity," did not yield specific studies or data for this particular compound.

While the broader class of quinazoline (B50416) derivatives has been extensively studied for these biological activities, and various chloro-substituted quinazolines serve as important intermediates in synthesizing medicinally active molecules, there is no specific information available in the public research domain detailing the mechanistic perspectives of This compound itself.

Therefore, providing a thorough, informative, and scientifically accurate article that focuses solely on This compound as instructed is not feasible due to the absence of dedicated research on its biological functions within the requested therapeutic areas.

Applications in Medicinal Chemistry Research: Mechanistic Perspectives of Quinazoline Scaffolds

Antimicrobial Activity: Mechanistic Insights

Interference with Essential Microbial Enzymes

A thorough search of scientific literature and chemical databases yields no specific studies detailing the interaction of 2,5,6-Trichloroquinazoline with essential microbial enzymes. While numerous quinazoline (B50416) derivatives have been investigated as potential antimicrobial agents through the inhibition of enzymes crucial for bacterial or fungal survival, such as dihydrofolate reductase (DHFR) or DNA gyrase, there is no published research that has specifically evaluated the 2,5,6-trichloro substituted analogue in this context.

DNA Replication Process Modulation

Similarly, there is a lack of available data on the modulation of DNA replication processes by this compound. The broader class of quinazolines has been shown to interfere with DNA replication through various mechanisms, including topoisomerase inhibition and intercalation with DNA. However, no studies have been found that specifically investigate whether this compound possesses such activities or elucidates its mechanism of action in this regard.

Anti-inflammatory Pathways Modulated by Quinazolines

The anti-inflammatory potential of the quinazoline scaffold is well-documented, with many derivatives exhibiting inhibitory effects on key inflammatory mediators such as cyclooxygenases (COX), lipoxygenases (LOX), and various cytokines. Despite this, there are no specific research articles or reports that have assessed the anti-inflammatory properties of this compound or its effects on specific anti-inflammatory pathways.

Structure-Activity Relationship (SAR) Methodologies and Principles for Quinazoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For quinazoline derivatives, SAR studies have provided valuable insights into how different substituents at various positions on the quinazoline ring influence their therapeutic effects.

Correlating Substituent Effects with Biological Activity

While general SAR principles for chlorinated quinazolines exist, there is no specific data available to correlate the effects of the 2,5,6-trichloro substitution pattern with any particular biological activity. The electronic and steric effects of chlorine atoms at these specific positions on the quinazoline nucleus have not been systematically studied or reported in the context of a specific biological target.

Molecular Hybridization Strategies in Drug Design

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the quinazoline scaffold to create novel drug candidates with improved efficacy and selectivity. However, there are no documented instances of this compound being used as a building block or a scaffold in molecular hybridization studies.

Computational SAR and QSAR Modeling Approaches

The exploration of this compound within the realm of computational chemistry has primarily focused on elucidating the impact of its unique substitution pattern on potential biological activities. While specific, comprehensive QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles of these computational methods are widely applied to the broader class of quinazoline derivatives, offering insights that can be extrapolated to this specific compound.

Computational SAR studies for quinazoline analogues often involve molecular docking simulations to predict the binding affinity and orientation of the ligand within the active site of a biological target. For a molecule like this compound, the positions of the chlorine atoms at the 2, 5, and 6 positions are critical determinants of its interaction profile. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly influence ligand-receptor binding. Furthermore, their electron-withdrawing nature alters the electronic distribution across the quinazoline ring system, which can modulate interactions with amino acid residues in a target protein.

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. A typical QSAR study on a series of quinazoline derivatives would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a hypothetical QSAR model involving this compound and its analogues, the following descriptors would be of significant interest:

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Electronic Dipole Moment, HOMO/LUMO energiesThe three chlorine atoms significantly alter the electronic properties of the quinazoline core, influencing electrostatic interactions and reactivity.
Steric Molecular Volume, Surface AreaThe size and shape of the molecule, dictated by the chloro substitutions, are crucial for fitting into a specific binding pocket.
Topological Wiener Index, Kier & Hall indicesThese indices capture the connectivity of the molecule and can be correlated with its overall biological activity profile.
Hydrophobic LogPThe lipophilicity of the compound, influenced by the chlorine atoms, is a key factor in its pharmacokinetic and pharmacodynamic properties.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be employed to derive a QSAR equation. For instance, a hypothetical QSAR equation might take the form:

Biological Activity (log 1/IC50) = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume) + constant

In such a model, the coefficients (c1, c2, c3) would quantify the relative importance of each descriptor to the observed biological activity. A positive coefficient for LogP and Dipole Moment would suggest that higher lipophilicity and polarity enhance activity, while a negative coefficient for Molecular Volume would indicate that bulkier molecules are less active, likely due to steric hindrance at the target site.

The insights gained from such computational models are invaluable for the rational design of new quinazoline derivatives with improved potency and selectivity. By understanding the specific contributions of the chloro substituents in this compound, medicinal chemists can make informed decisions on further structural modifications to optimize therapeutic potential.

Analytical Methodologies for 2,5,6 Trichloroquinazoline in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For a compound like 2,5,6-Trichloroquinazoline, both liquid and gas chromatography offer robust platforms for analysis, with the choice depending on the specific requirements of the study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds, making it well-suited for this compound. It is widely utilized in the pharmaceutical industry for method validation and peak purity assessment. nih.gov Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating chlorinated aromatic compounds. sielc.comnih.gov

The method involves injecting a solution of the sample onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluate, allowing for the quantification of this compound based on the peak area relative to a calibration curve. To ensure the accuracy of quantification, peak purity can be assessed using a photodiode-array detector, which scans across a range of wavelengths to detect any co-eluting impurities. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV Spectrophotometry at 210 nm or 254 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unito.it It is the method of choice for the analysis of volatile and thermally stable compounds. nih.govmdpi.com While this compound itself may have limited volatility, it can be chemically modified into a more volatile derivative for analysis. escholarship.org

In this method, the derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). soltoggio.net This process generates a unique mass spectrum that acts as a molecular fingerprint, allowing for highly specific identification and quantification.

Table 2: Typical GC-MS Operating Conditions for Analysis of Volatile Derivatives

Parameter Condition
Carrier Gas Helium at a constant flow rate nih.gov
Injector Temperature 210 °C - 250 °C nih.gov
Oven Program Temperature gradient (e.g., start at 40°C, ramp to 210°C) nih.gov
Ion Source Temp. 230 °C nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Mass Scan Range 35-500 m/z nih.gov

Derivatization Techniques for Enhanced Analytical Detection and Separation

Chemical derivatization is a critical step in the analysis of certain compounds, employed to modify their chemical structure to make them suitable for a specific analytical method. nih.gov The primary goals of derivatization are to increase a compound's volatility for GC analysis or to enhance its detectability for techniques like HPLC. nih.govnih.gov

For GC-MS analysis of this compound, derivatization would be necessary to convert the molecule into a more volatile and thermally stable form. A common approach for compounds with active hydrogens is silylation, which involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose due to their ability to produce stable derivatives with good chromatographic properties. escholarship.orgnih.gov

In the context of HPLC, derivatization can be used to introduce a chromophore or fluorophore into the this compound structure. This modification significantly enhances the molecule's ability to absorb light, thereby lowering the detection limits and improving the sensitivity of UV-Vis or fluorescence detectors. nih.gov This strategy is particularly useful when analyzing trace amounts of the compound.

Table 3: Common Derivatization Strategies and Their Applications

Technique Reagent Example Purpose Primary Analytical Method
Silylation MSTFA Increase volatility and thermal stability nih.gov GC-MS
Acylation Acetic Anhydride Increase volatility, introduce specific mass fragments GC-MS
Chromophore Tagging Dansyl Chloride Enhance UV-Vis absorption for improved sensitivity HPLC
Fluorophore Tagging Fluorescamine Attach a fluorescent group for highly sensitive detection HPLC-Fluorescence

Spectrophotometric Methods in Quantitative Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light. UV-Visible spectrophotometry is particularly applicable to aromatic and heterocyclic compounds like this compound, which possess chromophores that absorb light in the UV or visible regions of the electromagnetic spectrum.

The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a solution of this compound in a suitable solvent (one that does not absorb at the analytical wavelength) is prepared. The absorbance is measured at the wavelength of maximum absorption (λmax), where the method has the highest sensitivity. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations, and the concentration of the unknown sample is determined by interpolation from this curve. nih.gov

In some cases, the sensitivity and selectivity of spectrophotometric analysis can be improved by forming a colored charge-transfer complex. nih.gov This involves reacting the target compound with a specific reagent to produce a new species with a strong absorbance at a different, often longer, wavelength, which can help to avoid interference from other components in the sample matrix. nih.govresearchgate.net

Table 4: Key Parameters in Spectrophotometric Analysis

Parameter Description
λmax (Wavelength of Maximum Absorbance) The wavelength at which the compound exhibits maximum light absorption, providing the highest sensitivity for analysis.
Molar Absorptivity (ε) A constant that is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a unique property of the compound.
Calibration Curve A graph of absorbance versus concentration for a series of standard solutions. It is used to determine the concentration of an unknown sample. nih.gov
Linear Range The concentration range over which the Beer-Lambert Law is obeyed and the calibration curve is linear.

Future Research Directions and Untapped Potential of 2,5,6 Trichloroquinazoline

Exploration of Novel Synthetic Methodologies for Specific Isomers

The precise synthesis of specific polychlorinated quinazoline (B50416) isomers like 2,5,6-Trichloroquinazoline remains a significant challenge. Future research will necessitate a move beyond traditional, often harsh, chlorination methods towards more sophisticated and regioselective strategies. The development of methodologies that allow for the controlled introduction of chlorine atoms at the 5- and 6-positions of the benzene (B151609) ring, coupled with selective chlorination at the 2-position of the pyrimidine (B1678525) ring, is paramount.

Promising avenues for exploration include:

Transition-Metal-Catalyzed C-H Activation/Halogenation: This approach offers the potential for direct and selective chlorination of the quinazoline backbone, minimizing the need for pre-functionalized starting materials and reducing waste. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize chlorinated precursors could provide a highly efficient and atom-economical route to complex quinazoline structures. mdpi.com This method allows for the rapid assembly of diverse molecular libraries from readily available starting materials. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and time), enhancing safety and improving yields and selectivity for specific isomers. This would be particularly advantageous for potentially energetic halogenation reactions.

A comparative overview of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesKey Research Focus
C-H Activation High atom economy, direct functionalization, novel regioselectivity.Development of catalysts specific to the quinazoline scaffold; understanding directing group effects.
Multicomponent Reactions High efficiency, reduced waste, rapid library generation, structural complexity in a single step. mdpi.comDesign of novel reaction cascades using chlorinated building blocks; optimization of reaction conditions.
Flow Chemistry Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility.Reactor design for multiphase reactions; integration of real-time analytics for optimization.
Microwave-Assisted Synthesis Rapid reaction times, often improved yields, solvent-free conditions. frontiersin.orgnih.govInvestigating selective halogenation under microwave irradiation; development of solvent-free protocols. frontiersin.orgnih.gov

Design and Synthesis of Advanced Functional Materials Utilizing Polychlorinated Quinazolines

The introduction of multiple chlorine atoms onto the quinazoline scaffold can dramatically alter its electronic and physical properties. The electron-withdrawing nature of chlorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule, making it a candidate for applications in materials science, an area that remains largely untapped for this class of compounds.

Future research directions include:

Organic Electronics: Polychlorinated aromatic compounds are investigated for use as n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). The unique electronic profile of this compound could be harnessed for these applications.

Flame Retardants: Halogenated compounds are well-known for their flame-retardant properties. Incorporating the this compound moiety into polymer backbones could lead to the development of novel, high-performance fire-resistant materials.

Advanced Polymers: The chlorine atoms can serve as reactive handles for further polymerization or modification reactions, such as Suzuki or Stille coupling, enabling the creation of novel conjugated polymers with tailored optoelectronic properties.

Mechanistic Studies of Emerging Biological Activities of Novel Derivatives

While the broader quinazoline family is known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, the potential of highly chlorinated derivatives is poorly understood. magnusconferences.comresearchgate.net The 2,5,6-trichloro- substitution pattern provides a unique chemical scaffold that can be derivatized to explore new biological space. The chlorine atoms can act as leaving groups for nucleophilic substitution, allowing for the introduction of various functional groups at the 2-position, while the 5- and 6-chloro substituents modulate the electronic properties and lipophilicity of the molecule.

Key areas for future investigation are:

Kinase Inhibition: Many quinazoline-based drugs, such as Gefitinib and Erlotinib, function as kinase inhibitors in cancer therapy. magnusconferences.comnih.gov Novel derivatives of this compound could be synthesized and screened against panels of kinases to identify new inhibitors. Mechanistic studies would then focus on understanding how the specific substitution pattern influences binding affinity and selectivity, potentially through co-crystallization studies with target enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Antimicrobial Agents: With the rise of multidrug-resistant bacteria, new antibacterial agents are urgently needed. magnusconferences.com The combination of the quinazoline core with halogenation could lead to compounds with novel mechanisms of action against resistant pathogens.

Antiviral Compounds: The quinazoline scaffold is present in molecules with antiviral activity. magnusconferences.com Future work could involve synthesizing libraries of compounds derived from this compound and studying their mechanism of action against viral targets like proteases or polymerases.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. filizolalab.org These computational tools can significantly accelerate the research and development cycle for novel quinazoline derivatives. fnasjournals.com

Future applications include:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for quinazoline compounds to predict the biological activity or material properties of new, virtual derivatives of this compound. fnasjournals.com This allows for the in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative deep learning models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding to a biological target or having desired electronic characteristics. filizolalab.org

Synthesis Prediction: AI algorithms can predict viable synthetic routes for novel quinazoline derivatives, helping chemists overcome challenges in achieving specific isomers and optimizing reaction conditions for higher yields and purity. researchgate.net

Sustainable Chemistry Approaches in Quinazoline Production and Application

Future research must prioritize the integration of green chemistry principles to minimize the environmental impact of synthesizing and using quinazoline derivatives. bohrium.comresearchgate.net The traditional synthesis of such compounds often involves hazardous reagents and solvents, making the development of sustainable alternatives crucial. rsc.org

Key sustainable strategies to be explored include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with benign alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium) to more sustainable and economical first-row transition metals like iron, copper, or nickel for cross-coupling and cyclization reactions. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-promoted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. magnusconferences.comnih.gov

Atom Economy: Focusing on reaction designs, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org

Sustainable ApproachObjectiveExample Application for Quinazolines
Green Solvents Reduce pollution and health hazards associated with volatile organic compounds (VOCs).Synthesis using deep eutectic solvents under microwave irradiation. researchgate.net
Earth-Abundant Catalysts Lower cost and environmental impact compared to precious metal catalysts.Iron- or copper-catalyzed cyclization reactions to form the quinazoline core. researchgate.net
Energy Efficiency Decrease energy consumption and reaction times.Microwave-assisted, solvent-free synthesis of quinazoline derivatives. frontiersin.org
Atom Economy Minimize waste by maximizing the efficiency of a chemical reaction.One-pot, multicomponent synthesis of highly substituted quinazolinones. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2,5,6-Trichloroquinazoline in laboratory settings?

Methodological Answer: The synthesis of trichloroquinazoline derivatives typically involves chlorination of precursor quinazolines. For 2,4,6-Trichloroquinazoline, a common route is the reaction of 2-amino-5-chlorobenzoic acid with POCl₃ and PCl₅ under reflux conditions . While direct evidence for this compound is limited, analogous methods can be adapted:

  • Step 1: Start with a quinazoline precursor (e.g., 2-amino-5,6-dichlorobenzoic acid).
  • Step 2: React with POCl₃ in the presence of a catalyst (e.g., dimethylaniline) at 110–120°C for 6–8 hours.
  • Step 3: Purify via recrystallization or column chromatography.
    Key Considerations: Optimize molar ratios (e.g., POCl₃:precursor = 3:1) to ensure complete chlorination. Monitor reaction progress using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Confirm substitution patterns by analyzing aromatic proton signals (δ 7.5–9.0 ppm) and carbon environments.
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 234.5 for C₈H₃Cl₃N₂).
  • HPLC: Assess purity (>95%) with a C18 column (acetonitrile/water gradient, 1 mL/min flow rate).
  • Elemental Analysis: Verify Cl content (theoretical: ~45.6% Cl).
    Note: Compare data with PubChem entries for analogous compounds (e.g., 2,4,6-Trichloroquinazoline, CAS 20028-68-6) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine atoms at positions 2, 5, and 6 exhibit distinct reactivity due to electronic and steric effects:

  • Position 2: Most electrophilic due to para-directing effects of adjacent nitrogen. Reacts preferentially with amines (e.g., aniline) in THF/K₂CO₃ at 25°C .
  • Positions 5 and 6: Less reactive; require harsher conditions (e.g., NaH/DMF, 80°C) for substitution with alkoxides or thiols.
    Example Protocol:

Dissolve this compound (1 eq) and nucleophile (3 eq) in anhydrous THF.

Add K₂CO₃ (3 eq) and stir at 25°C for 12 hours.

Isolate product via vacuum filtration.
Yield Optimization: Use excess nucleophile (5 eq) for positions 5/6 .

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms influence regioselectivity in derivatization reactions?

Methodological Answer: The 2,5,6-trichloro configuration creates unique electronic environments:

  • Position 2: Activated by electron-withdrawing N atoms, favoring SNAr reactions.
  • Positions 5/6: Deactivation by meta-directing Cl atoms requires Lewis acid catalysts (e.g., CuI) for cross-coupling.
    Case Study: In Pd-catalyzed Suzuki-Miyaura reactions, position 2 selectively couples with aryl boronic acids (e.g., 80% yield with Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Positions 5/6 require Buchwald-Hartwig conditions (e.g., XPhos Pd G3, 100°C) .

Q. What strategies resolve contradictory biological activity data in this compound derivatives?

Methodological Answer: Contradictions often arise from cell-line-specific uptake or off-target effects. Mitigation strategies include:

  • Dose-Response Curves: Test derivatives across a wide concentration range (0.1–100 µM) to identify IC₅₀ trends.
  • Metabolic Stability Assays: Use liver microsomes to assess compound degradation (e.g., CYP450 interactions).
  • Target Engagement Studies: Employ thermal shift assays or SPR to verify binding to intended targets (e.g., FtsZ in antitubercular studies) .
    Example: Derivatives with 6-thioether groups showed 10-fold higher activity in Mycobacterium tuberculosis vs. HeLa cells, suggesting selective bacterial target engagement .

Q. What experimental design considerations are critical for optimizing solvent systems in cross-coupling reactions?

Methodological Answer: Solvent polarity and coordination ability significantly impact reaction efficiency:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance Pd catalyst stability but may increase side reactions.
  • Ether Solvents (THF, dioxane): Ideal for SNAr reactions but require anhydrous conditions.
    Optimization Workflow:

Screen solvents (DMF, NMP, toluene) at 80–120°C.

Additives: Use TBAB (tetrabutylammonium bromide) to improve nucleophile solubility.

Catalyst Screening: Compare Pd₂(dba)₃, XPhos Pd G3, and PEPPSI-IPr.
Data-Driven Example: In THF with 10 mol% Pd(OAc)₂, coupling yields increased from 45% to 78% after 24 hours .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.